molecular formula C8H11NO2 B12873430 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol

Cat. No.: B12873430
M. Wt: 153.18 g/mol
InChI Key: WQHDTZNKFOUDOW-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of alkylacetoacetates with hydroxylamine hydrochloride and aldehydes in ethanol under reflux conditions, promoted by L-valine, can yield isoxazole derivatives . This method is advantageous due to its high yields, short reaction times, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of metal-free protocols and multi-component reactions (MCRs) is preferred to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, it acts as a GABA uptake inhibitor, affecting the GABAergic system in the central nervous system. This inhibition can modulate neurotransmitter levels, leading to anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Another isoxazole derivative with similar biological activities.

    N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (EF1502): A compound that inhibits both GAT1 and BGT1 transporters.

Uniqueness

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA uptake inhibitor and cross the blood-brain barrier makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-ol

InChI

InChI=1S/C8H11NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h6,10H,2-4H2,1H3

InChI Key

WQHDTZNKFOUDOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(CCC2)O

Origin of Product

United States

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